Carpaine hydrochloride
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Overview
Description
Carpaine hydrochloride is an alkaloid compound isolated from the leaves of the Carica papaya plant. It is known for its diverse biological properties, including anti-malarial, anti-inflammatory, anti-oxidant, and vasodilatory effects . The compound has a molecular formula of C28H50N2O4 and a molar mass of 478.70 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carpaine hydrochloride is typically isolated from the leaves of Carica papaya. The leaves are dried, powdered, and then macerated with a mixture of ethanol, water, and hydrochloric acid. The crude alkaloid extract is then fractionated using silica gel column chromatography with methanol and chloroform as eluents . The major fraction is isolated based on thin-layer chromatography values and further purified.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Carica papaya leaves using similar methods as described above. The process is optimized for higher yield and purity, involving advanced chromatographic techniques and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Carpaine hydrochloride undergoes various chemical reactions, including:
Oxidation: Carpaine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in carpaine.
Substitution: Carpaine can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various carpaine derivatives with modified biological activities .
Scientific Research Applications
Carpaine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid chemistry and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-malarial, anti-inflammatory, and cardioprotective properties
Industry: Utilized in the development of pharmaceuticals and nutraceuticals derived from Carica papaya.
Mechanism of Action
Carpaine hydrochloride exerts its effects through various molecular targets and pathways. It has been shown to activate the FAK-ERK1/2 and FAK-AKT signaling pathways, promoting cell proliferation and repair . Additionally, carpaine has been found to reduce oxidative stress by attenuating the production of reactive oxygen species and preserving mitochondrial membrane potential .
Comparison with Similar Compounds
Carpaine hydrochloride is unique among alkaloids due to its macrocyclic dilactone structure, which contributes to its diverse biological activities . Similar compounds include:
Papain: Another alkaloid from Carica papaya with proteolytic activity.
Chymopapain: Similar to papain but with different substrate specificity.
Loliolide: A compound with antioxidant properties found in Carica papaya leaves.
This compound stands out due to its specific cardiovascular effects and potential therapeutic applications .
Properties
CAS No. |
5853-21-4 |
---|---|
Molecular Formula |
C28H51ClN2O4 |
Molecular Weight |
515.2 g/mol |
IUPAC Name |
(1S,11R,13S,14S,24R,26S)-13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.211,14]triacontane-3,16-dione;hydrochloride |
InChI |
InChI=1S/C28H50N2O4.ClH/c1-21-25-19-17-23(29-21)13-9-5-3-8-12-16-28(32)34-26-20-18-24(30-22(26)2)14-10-6-4-7-11-15-27(31)33-25;/h21-26,29-30H,3-20H2,1-2H3;1H/t21-,22-,23+,24+,25-,26-;/m0./s1 |
InChI Key |
GQXBBDNLYDPQTI-HOXUVVOFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@H](N1)CCCCCCCC(=O)O[C@H]3CC[C@@H](CCCCCCCC(=O)O2)N[C@H]3C.Cl |
Canonical SMILES |
CC1C2CCC(N1)CCCCCCCC(=O)OC3CCC(CCCCCCCC(=O)O2)NC3C.Cl |
Origin of Product |
United States |
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